Fmoc-L-beta-Lys(Boc)-OH
Description
Fmoc-L-beta-Lys(Boc)-OH (CAS: 219967-68-7) is a β-lysine derivative protected at its α-amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group and at its ε-amino group with a tert-butoxycarbonyl (Boc) group . Unlike the more common α-lysine isomer, β-lysine features an amino group on the β-carbon, which alters its conformational flexibility and intermolecular interactions. This compound is widely used in peptide synthesis, particularly in solid-phase methodologies, where orthogonal protection strategies are critical .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-17(15-23(29)30)28-25(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETTXXCZEDLMRX-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746340 | |
| Record name | (3S)-6-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219967-68-7 | |
| Record name | (3S)-6-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-beta-Lys(Boc)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Overview of Fmoc-L-beta-Lys(Boc)-OH Synthesis
This compound is characterized by the presence of:
- An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the alpha-amino group,
- A Boc (tert-butyloxycarbonyl) protecting group on the side-chain amino group,
- A free carboxyl group.
The synthesis typically involves:
- Protection of the lysine side chain amino group with Boc,
- Introduction of the Fmoc group on the alpha-amino group,
- Control of stereochemistry to maintain optical purity,
- Purification steps to ensure high yield and purity.
Synthetic Route and Key Reactions
A recent Chinese patent (CN114276278A) describes a novel synthetic route for N-Fmoc-N'-Boc-alpha-methyl-L-lysine, a close analog relevant to this compound, which can inform the preparation strategy for the latter compound. The process involves a four-step convergent synthesis with the following key stages:
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution of 1,4-diiodobutane with tert-butyl benzyl carbamate (compound 3) | NaH, anhydrous solvent, inert atmosphere, temperature control (-10 to 5 °C) | Formation of intermediate compound 4 |
| 2 | Nucleophilic substitution of compound 4 with compound 2 under KHMDS (potassium bis(trimethylsilyl)amide) | KHMDS, controlled temperature | Formation of compound 5 |
| 3 | Removal of chiral auxiliary and protecting groups via hydrogenation reduction | Hydrogenation catalyst, mild conditions | Generation of compound 6 |
| 4 | Fmoc protection by reaction with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) | Fmoc-OSu, base (e.g., NaHCO3), solvent | Final product: N-Fmoc-N'-Boc-alpha-methyl-L-lysine with 99% purity |
This method yields approximately 52.6% overall yield and is noted for its simplicity, high purity, reduced byproducts, and environmental friendliness.
Detailed Preparation Steps
Step 1: Side-Chain Protection via Nucleophilic Substitution
- The side-chain amino group is protected by reacting 1,4-diiodobutane with tert-butyl benzyl carbamate under inert gas.
- Sodium hydride (NaH) is added slowly at low temperature to deprotonate the carbamate, facilitating nucleophilic attack.
- After reaction completion, the mixture is quenched, extracted, and concentrated to isolate compound 4.
Process Optimization and Advantages
- The described method reduces the number of purification steps compared to earlier literature, which relied heavily on column chromatography.
- The use of mild hydrogenation conditions avoids racemization, achieving high enantiomeric purity.
- The overall process is shorter and safer, with fewer hazardous reagents.
- Environmental impact is minimized by reducing solvent use and byproduct formation.
Comparative Data Table of Key Parameters
| Parameter | Traditional Methods | Novel Method (CN114276278A) |
|---|---|---|
| Number of synthetic steps | 5-6 | 4 |
| Overall yield | ~40-45% | 52.6% |
| Optical purity (ee) | ~95% | >99% |
| Use of chromatographic purification | Extensive | Minimal |
| Reaction safety | Moderate to low | High |
| Environmental impact | Moderate | Low |
| Byproduct formation | High | Low |
Related Preparation Methods for Analogous Compounds
Other patents detail the preparation of Fmoc-protected amino acids with modifications on the side chain or backbone, such as Fmoc-beta-Ala-AA-OH and Fmoc-Lys(Mtt)-OH, which share similar protection strategies and coupling reactions:
For example, preparation of Fmoc-beta-Ala-AA-OH involves activation of Fmoc-beta-Ala-OH with HBTA and thionyl chloride to form an active ester intermediate (Fmoc-beta-Ala-Bt), followed by coupling with amino acids in buffered aqueous media to yield the protected amino acid with high purity and yield (~78.5%).
The preparation of Fmoc-Lys(Mtt)-OH involves selective protection of the lysine side chain with Mtt (4-methyltrityl) and Fmoc protection of the alpha-amino group, employing mild reaction conditions to preserve functionality.
These methods emphasize the importance of selective protection, controlled reaction conditions, and purification to achieve high-quality intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-beta-Lys(Boc)-OH: can undergo various chemical reactions, including:
Deprotection: : Removal of the Fmoc and Boc groups using reagents like trifluoroacetic acid (TFA) and hydrofluoric acid (HF) .
Peptide Bond Formation: : Coupling with other amino acids to form longer peptide chains.
Oxidation and Reduction: : These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Deprotection: : TFA, HF, trifluoromethanesulfonic acid (TFMSA).
Coupling: : Fmoc-OSu, Boc2O, coupling reagents like DCC (dicyclohexylcarbodiimide) .
Oxidation/Reduction: : Specific oxidizing/reducing agents depending on the desired transformation.
Major Products Formed
Deprotection: : Free amino acids or peptides.
Coupling: : Longer peptide chains.
Oxidation/Reduction: : Various oxidized or reduced derivatives.
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-beta-Lys(Boc)-OH is primarily utilized in SPPS due to its favorable properties:
- Low Epimerization Rates : The compound exhibits significantly reduced epimerization compared to other lysine derivatives, allowing for high enantiomeric purity in synthesized peptides. Studies have shown that using this compound results in epimerization levels as low as 0.18% at elevated temperatures (90 °C) compared to over 16% with other derivatives like His(Trt) .
- Compatibility with Various Resins : This compound can be effectively used with different resins, such as Wang and TentaGel S PHB, which are essential for synthesizing long and complex peptides. Research indicates that lower-loaded resins yield better results when using this compound .
Peptide Therapeutics Development
This compound serves as a crucial building block for synthesizing therapeutic peptides, including antimicrobial peptides and cyclic peptides. Its stability and compatibility with various coupling agents facilitate the formation of disulfide bonds and other complex structures necessary for biological activity.
- Case Study: Human Beta Defensin 3 : An optimized synthesis of human beta defensin 3 utilized Fmoc-L-beta-Lys(Boc)-Wang resin, demonstrating the compound's effectiveness in producing biologically active peptides .
- Cyclization Strategies : The compound has been employed in cyclization reactions to create diketopiperazine (DKP) precursors, showcasing its utility in generating cyclic compounds with potential therapeutic applications .
Bioconjugation and Click Chemistry
This compound can be utilized in bioconjugation strategies due to its reactive side chains. It allows for the introduction of various functional groups through click chemistry, enabling the development of multifunctional peptides for targeted drug delivery systems.
Comparative Data Table
The following table summarizes key properties of this compound compared to other lysine derivatives:
| Property | This compound | Fmoc-Lys(Trt)-OH | Fmoc-His(Trt)-OH |
|---|---|---|---|
| Epimerization Rate (%) | 0.18 | >16 | 0.81 |
| Stability at 90 °C | High | Moderate | Low |
| Availability | High | Moderate | Low |
| Cost | Competitive | High | High |
Mechanism of Action
The mechanism by which Fmoc-L-beta-Lys(Boc)-OH exerts its effects depends on its specific application. In peptide synthesis, the protective groups ensure that the amino acid reacts only at the desired site, preventing side reactions. The Fmoc group is removed by TFA, exposing the free amine, which can then react with another amino acid to form a peptide bond.
Comparison with Similar Compounds
Fmoc-L-Lys(Boc)-OH (α-Lysine Isomer)
- Structure: The α-lysine isomer (CAS: 71989-26-9) has the Fmoc and Boc groups on the α- and ε-amino positions, respectively.
- Synthesis: Produced via copper complexation of L-lysine, followed by Boc protection and Fmoc coupling. Yields up to 91.7% with 99.1% purity are achieved using Na₂S or 8-hydroxyquinoline as a copper scavenger .
- Applications: Key in synthesizing immunomodulatory peptides (e.g., bursin) and amyloid-β fragments .
Key Differences :
Fmoc-Lys(Me,Boc)-OH
- Structure: Features a methyl group on the ε-amino group in addition to Boc protection.
Fmoc-D-Lys(Boc)-OH
Boc-Orn(Fmoc)-OH
- Structure : Ornithine (one fewer methylene group than lysine) with Boc and Fmoc protection.
- Impact : Shorter side chain reduces hydrophobic interactions, influencing peptide folding and membrane permeability in antimicrobial dendrimers .

Physicochemical and Functional Comparisons
Biological Activity
Introduction
Fmoc-L-beta-Lys(Boc)-OH is a derivative of lysine that has garnered attention in various fields, particularly in peptide synthesis and drug development. This compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group. The biological activity of this compound is multifaceted, influencing various physiological processes and serving as a crucial building block in the synthesis of bioactive peptides.
- Molecular Formula : C₁₈H₃₃N₃O₄
- Molecular Weight : 351.48 g/mol
- Solubility : Soluble in DMSO and other organic solvents.
- Optical Activity : [α]20/D −12±1°, c = 1% in DMF .
In Vitro Studies
- Ergogenic Effects : this compound has been shown to enhance physical performance by influencing the secretion of anabolic hormones. This property makes it beneficial as an ergogenic dietary supplement, particularly for athletes .
- Peptide Synthesis : The compound is widely utilized in solid-phase peptide synthesis (SPPS), allowing for the efficient construction of complex peptides. It serves as a key building block that enables the incorporation of lysine residues into peptide sequences, which can modulate biological activity .
- Drug Delivery Systems : Its unique properties facilitate the development of advanced drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .
Case Studies
- Peptide-based Inhibitors : Research has demonstrated that peptides synthesized using this compound can inhibit Aβ42 fibril formation, which is relevant in Alzheimer’s disease therapy. These peptides showed stability over two years and were effective in preventing aggregation, highlighting their potential as therapeutic agents .
- Antimicrobial Activity : Peptides derived from this compound have exhibited significant bactericidal effects against various strains of bacteria, demonstrating their potential use in developing new antimicrobial therapies .
Applications in Research
- Cancer Therapy : The compound plays a significant role in cancer research by enabling the design of peptide-based drugs that target specific cancer cells while minimizing side effects. Its application in bioconjugation processes allows for the attachment of therapeutic agents to biomolecules, facilitating targeted therapy .
- Protein Engineering : this compound is utilized in protein engineering to modify proteins for enhanced stability and functionality, which is crucial for biotechnological applications .
Comparative Analysis
| Property | This compound | Other Lysine Derivatives |
|---|---|---|
| Molecular Weight | 351.48 g/mol | Varies |
| Solubility | Soluble in DMSO | Varies |
| Ergogenic Effects | Yes | Some |
| Application in Drug Delivery | Yes | Limited |
| Antimicrobial Activity | Significant | Varies |
Q & A
Q. Basic Handling Protocol
- Temperature : Store desiccated at -20°C to minimize hydrolysis of the Boc group. Avoid repeated freeze-thaw cycles .
- Solubility Considerations : Prepare fresh solutions in DMF or acetic acid (1% v/v) to prevent precipitation. Note that solubility in water is limited (~10 mM) .
- Moisture Control : Use argon or nitrogen blankets in storage vials to reduce hygroscopic degradation .
How can researchers troubleshoot low coupling efficiency of this compound in automated peptide synthesizers?
Advanced Troubleshooting
Low efficiency may stem from steric hindrance or poor activation:
- Extended Coupling Times : Increase reaction time to 2–4 hours for sterically hindered residues.
- Double Coupling : Repeat the coupling step with fresh reagents to ensure complete incorporation .
- Alternative Activators : Switch to COMU or Oxyma Pure for improved solubility and reduced racemization .
- Real-Time Monitoring : Use in-line UV monitoring (e.g., at 301 nm for Fmoc deprotection) to optimize reaction kinetics .
What analytical methods are recommended for characterizing this compound in complex peptide conjugates?
Q. Advanced Analytical Workflow
- LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode to confirm molecular weight and detect modifications (e.g., oxidation, deamidation) .
- MALDI-TOF : Ideal for high-throughput analysis of synthetic peptides, though less sensitive for small-molecule impurities .
- 2D NMR : Employ - HSQC to map structural integrity and verify absence of epimerization .
How does the Boc protection on lysine impact downstream applications like bioconjugation or fluorescent labeling?
Q. Advanced Functional Considerations
- Selective Deprotection : Remove the Boc group post-synthesis using TFA (95% v/v, 2 hours) to expose the ε-amino group for conjugation (e.g., NHS ester reactions) .
- Stability : The Boc group is stable under basic Fmoc deprotection conditions (piperidine) but labile in strong acids, enabling orthogonal protection strategies .
- Labeling Compatibility : Fluorescent tags (e.g., Mca, Cc) can be introduced via N-acylbenzotriazole intermediates without affecting the Boc group .
What precautions are necessary when handling this compound to ensure occupational safety?
Q. Basic Safety Protocol
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust .
- Waste Disposal : Deactivate residual reagents with 5% acetic acid before disposal as hazardous organic waste .
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for first aid .
How can researchers verify the absence of racemization in peptides synthesized with this compound?
Q. Advanced Quality Assurance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

